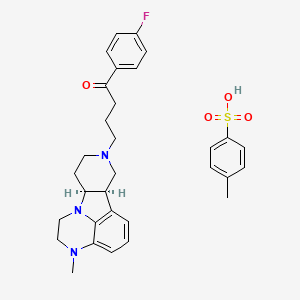

Lumateperone Tosylate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPOGAFBLSJJQ-GUTACTQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026210 | |

| Record name | Lumateperone tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187020-80-9 | |

| Record name | Lumateperone tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMATEPERONE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Indirect Modulation of Glutamate Receptors by Lumateperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent with a unique pharmacological profile that extends beyond the traditional dopamine (B1211576) and serotonin (B10506) receptor antagonism. A significant aspect of its mechanism of action involves the indirect modulation of glutamatergic neurotransmission, a key pathway implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1][2][3] This technical guide provides an in-depth exploration of lumateperone's effects on glutamate (B1630785) receptors, detailing the underlying signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these mechanisms.

Unlike conventional antipsychotics, lumateperone does not directly bind to glutamate receptors. Instead, it orchestrates a sophisticated interplay with dopamine and serotonin systems to influence glutamate signaling.[4][5] Specifically, lumateperone's action as a dopamine D1 receptor agonist and a potent serotonin 5-HT2A receptor antagonist converges to enhance both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function.[2][6] This multifaceted engagement with key neurotransmitter systems may contribute to its efficacy in treating a broad range of symptoms, including the negative and cognitive symptoms of schizophrenia that are often refractory to other treatments.[7]

Core Mechanism: An Indirect Action on Glutamate Receptors

Lumateperone's influence on the glutamatergic system is primarily mediated through its effects on dopamine D1 and serotonin 5-HT2A receptors. The core of its mechanism involves a D1 receptor-dependent enhancement of NMDA receptor function and a subsequent increase in AMPA receptor activity, partly through the mTOR signaling pathway.[5][8]

D1 Receptor-Dependent Enhancement of NMDA Receptor Function

Preclinical evidence strongly indicates that lumateperone facilitates NMDA receptor-mediated currents in the medial prefrontal cortex (mPFC) in a manner dependent on dopamine D1 receptor activation.[2] This is achieved through the phosphorylation of the GluN2B subunit of the NMDA receptor. This phosphorylation enhances receptor function and is a critical step in synaptic plasticity.[6]

Modulation of AMPA Receptor Activity

In addition to its effects on NMDA receptors, lumateperone also potentiates AMPA receptor-mediated currents.[2] This enhancement of AMPA receptor function is also dependent on D1 receptor stimulation and is thought to involve the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which plays a crucial role in protein synthesis and synaptic plasticity.[8]

Increased Glutamate Release

In vivo microdialysis studies have demonstrated that lumateperone can increase the extracellular levels of both dopamine and glutamate in the mPFC.[2] This suggests that part of its mechanism may involve an increased presynaptic release of glutamate, further contributing to the enhancement of glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of lumateperone on various receptors and on glutamatergic signaling.

Table 1: Receptor Binding Affinities of Lumateperone

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 0.54[8] |

| Dopamine D2 | 32[6] |

| Dopamine D1 | 52[6] |

| Serotonin Transporter (SERT) | 62[6] |

Table 2: Functional Effects of Lumateperone on Glutamatergic Neurotransmission

| Parameter | Effect | Concentration/Dose | Experimental Model |

| NMDA Receptor-Mediated Currents | Facilitated | 30 nM | In vitro electrophysiology (rat mPFC slices)[2] |

| AMPA Receptor-Mediated Currents | Facilitated | 30 nM | In vitro electrophysiology (rat mPFC slices)[2] |

| Dopamine Release in mPFC | Significantly Increased | 10 mg/kg | In vivo microdialysis (rat)[2] |

| Glutamate Release in mPFC | Significantly Increased | 10 mg/kg | In vivo microdialysis (rat)[2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of lumateperone's indirect action on glutamate receptors.

Caption: General experimental workflows for studying lumateperone's effects.

Detailed Experimental Protocols

While exhaustive, step-by-step protocols are beyond the scope of this guide, the following sections outline the fundamental principles and key steps for the methodologies used to investigate lumateperone's effects on glutamate receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of lumateperone for its primary targets, such as dopamine and serotonin receptors.

Objective: To quantify the interaction between lumateperone and a specific receptor.

General Procedure:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of unlabeled lumateperone.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically through filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of lumateperone that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the electrical currents flowing through ion channels, such as NMDA and AMPA receptors, in individual neurons.

Objective: To assess the effect of lumateperone on the function of NMDA and AMPA receptors.

General Procedure:

-

Slice Preparation: Thin slices of brain tissue (e.g., from the medial prefrontal cortex) are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

-

Cell Visualization and Patching: Individual neurons within the slice are visualized using a microscope, and a glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the entire cell.

-

Recording: The neuron is voltage-clamped at a specific membrane potential, and currents are evoked by stimulating presynaptic inputs or by applying receptor agonists (e.g., NMDA, AMPA) to the bath.

-

Drug Application: Lumateperone is applied to the bath, and any changes in the evoked currents are recorded.

-

Data Analysis: The amplitude, kinetics, and frequency of the currents are analyzed to determine the effect of lumateperone.

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as the phosphorylated form of the GluN2B receptor subunit or components of the mTOR signaling pathway.

Objective: To measure the levels of specific proteins and their phosphorylation status following treatment with lumateperone.

General Procedure:

-

Lysate Preparation: Tissues or cells are treated with lumateperone, and then lysed to release their proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., an antibody that only binds to the phosphorylated form of GluN2B).

-

Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which produces light in the presence of the enzyme, and the light is detected on X-ray film or with a digital imager.

-

Data Analysis: The intensity of the bands is quantified to determine the relative amount of the target protein.

In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of lumateperone on the extracellular concentrations of glutamate and dopamine in the brain.

General Procedure:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest (e.g., the mPFC) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from the surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with aCSF at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the aCSF, which is then collected in small fractions over time.

-

Drug Administration: Lumateperone is administered to the animal (e.g., via injection).

-

Analysis: The concentration of glutamate and other analytes in the collected dialysate samples is measured, typically using high-performance liquid chromatography (HPLC).

-

Data Analysis: The changes in neurotransmitter levels over time after drug administration are analyzed to determine the effect of lumateperone.

Conclusion

Lumateperone's mechanism of action represents a significant evolution in our understanding of antipsychotic pharmacology. Its ability to indirectly modulate the glutamatergic system through a D1 receptor-dependent mechanism provides a novel avenue for therapeutic intervention in schizophrenia and other neuropsychiatric disorders. The convergence of its effects on NMDA and AMPA receptors, coupled with an increase in glutamate release, highlights a complex and potentially highly beneficial pharmacological profile. The experimental methodologies outlined in this guide have been instrumental in uncovering these intricate mechanisms and will continue to be vital in the ongoing development and characterization of lumateperone and other novel therapeutics targeting the glutamatergic system. This in-depth understanding is crucial for researchers, scientists, and drug development professionals seeking to advance the treatment of severe mental illness.

References

- 1. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 2. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]

- 7. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preclinical Pharmacological Profile of Lumateperone Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumateperone (B1672687) tosylate (formerly ITI-007) is a novel second-generation antipsychotic agent with a unique and complex preclinical pharmacological profile that distinguishes it from other antipsychotics. It exhibits a multifaceted mechanism of action, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical pharmacology of lumateperone, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. Lumateperone's potent serotonin 5-HT2A receptor antagonism, combined with its distinct interactions with the dopamine D2 receptor as a presynaptic partial agonist and postsynaptic antagonist, and its modulation of glutamatergic activity, underpins its therapeutic potential and favorable side-effect profile observed in preclinical models.

Receptor Binding Affinity

Lumateperone's interaction with various neurotransmitter receptors and transporters has been extensively characterized through in vitro radioligand binding assays. The binding affinities (Ki) are summarized in the table below.

| Target | Ki (nM) | Reference Compound (Ki, nM) |

| Serotonin Receptors | ||

| 5-HT2A | 0.54 | Risperidone (0.16), Olanzapine (4), Aripiprazole (3.4) |

| 5-HT2C | 173 | Olanzapine (11), Risperidone (4.9) |

| Dopamine Receptors | ||

| D2 | 32 | Risperidone (3.5), Olanzapine (11), Aripiprazole (0.34) |

| D1 | 52 | - |

| D4 | - | - |

| Transporters | ||

| Serotonin (SERT) | 33-62 | Fluoxetine (0.9) |

| Dopamine (DAT) | - | - |

| Adrenergic Receptors | ||

| α1A | 73 | Risperidone (2.1) |

| α1B | - | - |

| Histamine Receptors | ||

| H1 | >1000 | Olanzapine (7), Quetiapine (11) |

| Muscarinic Receptors | ||

| M1-M5 | >1000 | Olanzapine (26-100) |

Data compiled from multiple sources.[1][2][3][4]

Key Insights from Binding Profile:

-

High 5-HT2A Affinity: Lumateperone is a potent antagonist at the 5-HT2A receptor, with an affinity that is approximately 60-fold higher than its affinity for the D2 receptor.[2][3] This high 5-HT2A to D2 affinity ratio is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS).

-

Moderate D2 Affinity: Its moderate affinity for the D2 receptor is a distinguishing characteristic.[1][5]

-

Serotonin Transporter Inhibition: Lumateperone also demonstrates moderate affinity for the serotonin transporter (SERT), suggesting potential antidepressant properties.[4]

-

Low Affinity for Off-Target Receptors: Lumateperone has a low affinity for histaminergic H1 and muscarinic receptors, which is associated with a reduced liability for side effects such as weight gain, sedation, and anticholinergic effects.[1][3][5]

In Vivo Receptor and Transporter Occupancy

Positron Emission Tomography (PET) studies in both healthy volunteers and patients with schizophrenia have provided valuable in vivo data on the brain receptor and transporter occupancy of lumateperone at different doses.

| Dose | 5-HT2A Occupancy | D2 Occupancy | SERT Occupancy |

| 10 mg (single dose) | >80% | ~12% | - |

| 40 mg (single dose) | - | up to 39% | up to 33% |

| 60 mg (steady state) | - | ~39-40% | ~30% |

Data from PET studies in humans.[1][2][4][6]

Key Insights from Occupancy Studies:

-

At low doses, lumateperone achieves high occupancy of 5-HT2A receptors with minimal D2 receptor engagement.[1]

-

D2 receptor occupancy increases with dose but remains in the lower range compared to many other antipsychotics at their clinically effective doses. This lower D2 occupancy is thought to contribute to the favorable tolerability profile of lumateperone, particularly the low incidence of EPS.[2][6]

-

Significant serotonin transporter occupancy is observed at clinically relevant doses, supporting the potential for antidepressant effects.[4]

Modulation of Neurotransmitter Systems

Lumateperone exerts a complex and synergistic influence on the serotonin, dopamine, and glutamate systems.

Serotonergic System

As a potent 5-HT2A receptor antagonist, lumateperone can modulate downstream dopaminergic and glutamatergic signaling.[1][2] Its inhibition of SERT increases synaptic serotonin levels, which may contribute to its antidepressant-like effects observed in preclinical models.[7]

Dopaminergic System

Lumateperone's interaction with the dopamine D2 receptor is unique. It acts as a presynaptic partial agonist and a postsynaptic antagonist .[1][2][3]

-

Presynaptic Partial Agonism: At presynaptic D2 autoreceptors, lumateperone's partial agonist activity is thought to reduce dopamine synthesis and release in hyperdopaminergic states, without completely inhibiting dopamine neurotransmission.

-

Postsynaptic Antagonism: At postsynaptic D2 receptors, lumateperone acts as an antagonist, blocking the effects of excess dopamine, which is crucial for its antipsychotic effects.[1][2]

This dual action allows for a more nuanced modulation of dopamine signaling compared to pure D2 antagonists.

Glutamatergic System

Lumateperone indirectly modulates the glutamatergic system, which is implicated in the negative and cognitive symptoms of schizophrenia.[1][7] It has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor and promote AMPA receptor trafficking and function.[1] This is thought to occur, in part, through a D1 receptor-dependent mechanism and activation of the mTOR signaling pathway.[1][8] Preclinical studies have demonstrated that lumateperone can increase dopamine and glutamate levels in the medial prefrontal cortex.[9]

Signaling Pathways and Experimental Workflows

Lumateperone's Multifaceted Mechanism of Action

Caption: Overview of Lumateperone's mechanism of action.

Experimental Workflow for In Vitro Radioligand Binding Assay

Caption: Workflow for radioligand binding assay.

Behavioral Pharmacology in Animal Models

Preclinical studies in animal models have demonstrated the antipsychotic-like and antidepressant-like properties of lumateperone.

-

Antipsychotic-like Activity: Lumateperone has been shown to be effective in animal models predictive of antipsychotic efficacy, such as the conditioned avoidance response (CAR) test. In this model, lumateperone suppresses the conditioned avoidance response without impairing the escape response, a profile characteristic of antipsychotic drugs.[9]

-

Antidepressant-like Activity: The inhibitory effect of lumateperone on the serotonin transporter is consistent with its observed antidepressant-like effects in preclinical models.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of lumateperone for various neurotransmitter receptors and transporters.

General Protocol:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates are prepared.

-

Incubation: Membranes are incubated in a buffered solution with a specific radioligand for the target receptor/transporter and varying concentrations of lumateperone.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the target. Specific binding is calculated by subtracting non-specific from total binding. The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Specific Radioligands (Examples):

-

5-HT2A Receptor: [3H]ketanserin or [125I]DOI

-

D2 Receptor: [3H]spiperone or [3H]raclopride

-

Serotonin Transporter: [3H]citalopram or [3H]paroxetine

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in specific brain regions of freely moving animals following lumateperone administration.

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Lumateperone or vehicle is administered (e.g., intraperitoneally or orally).

-

Post-treatment Collection: Dialysate samples continue to be collected for several hours after drug administration.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like potential of lumateperone.

Protocol:

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild foot shock.

-

Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the foot shock by moving to the other compartment during the presentation of the CS (an avoidance response). If the animal fails to move during the CS, it can escape the shock by moving to the other compartment after the shock has started (an escape response).

-

Testing: Once the animals are trained to a stable level of avoidance, they are treated with lumateperone or vehicle before being placed in the shuttle box.

-

Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Conclusion

The preclinical pharmacological profile of lumateperone tosylate reveals a novel and complex mechanism of action that distinguishes it from other antipsychotic agents. Its potent 5-HT2A antagonism, combined with a unique dual action at D2 receptors and modulation of the glutamate system, provides a strong rationale for its therapeutic potential in treating the diverse symptom domains of schizophrenia. The low affinity for off-target receptors associated with common antipsychotic side effects further supports its favorable safety and tolerability profile observed in preclinical studies. This in-depth guide provides a foundational understanding of the preclinical pharmacology of lumateperone for researchers and drug development professionals.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adjunctive lumateperone (ITI-007) in the treatment of bipolar depression: Results from a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

Synthesis of Lumateperone Tosylate Analogues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, has established it as a significant agent in psychiatric medicine.[2] Lumateperone acts as a potent 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[3][4] This multifaceted mechanism of action is thought to contribute to its efficacy against a broad range of symptoms with a favorable side-effect profile, particularly a low incidence of extrapyramidal symptoms.[2][5]

The complex tetracyclic core of lumateperone presents a rich scaffold for medicinal chemistry exploration. The development of analogues of lumateperone is a promising avenue for the discovery of novel therapeutic agents with tailored pharmacological properties for various neuropsychiatric and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis of lumateperone tosylate and offers strategic guidance for the rational design and synthesis of its analogues for research purposes.

Core Synthetic Strategy for the Lumateperone Scaffold

The synthesis of lumateperone involves the construction of a complex tetracyclic pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline core. Several synthetic routes have been reported, with a key strategy involving a Fischer indole (B1671886) synthesis to form a tricyclic indole intermediate, followed by the formation of the fourth ring.[6] A notable and practical synthesis was reported by Sun et al., which provides a scalable method for producing lumateperone tosylate.

Key Synthetic Steps:

-

Fischer Indole Synthesis: The synthesis often commences with a Fischer indole synthesis, reacting an appropriate hydrazine (B178648) with a cyclic ketone to generate a tricyclic indole.[6]

-

Reduction and Chiral Resolution: The resulting indole is then reduced, for example with triethylsilyl hydride, to the corresponding indoline (B122111).[6] As lumateperone is a chiral compound, a critical step is the diastereomeric resolution of the racemic cis-indoline, which can be achieved using a chiral acid like (S)-(+)-mandelic acid.

-

Formation of the Tetracyclic Core: The chirally pure indoline is then elaborated to form the final tetracyclic core. This can involve steps like N-alkylation and intramolecular cyclization.[6]

-

Final N-alkylation and Salt Formation: The tetracyclic core is then N-alkylated with a suitable chloro phenylbutanone derivative to introduce the side chain. Finally, the free base is treated with p-toluenesulfonic acid to furnish lumateperone tosylate.[6]

Experimental Protocols

The following protocols are based on the practical synthesis of lumateperone tosylate reported by Sun et al. and provide a foundation for researchers.

Synthesis of (cis)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (cis-11)

-

Procedure: To a 50 L reactor, charge 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10) (5.0 kg, 17.4 mol). Slowly add methanesulfonic acid (20 kg) at ambient temperature over 1 hour, absorbing the evolved acid gases with an aqueous NaOH solution. Subsequently, add triethylsilane (8.1 kg, 70 mol) slowly to the reaction mixture at 30−40 °C over 3 hours. Stir the reaction solution at 30−40 °C for an additional hour. Separate the lower layer and add it slowly to a cooled 40% aqueous NaOH solution (20 kg) in a 50 L reactor over 3 hours, maintaining the temperature below 40 °C. Collect the resulting solid by suction filtration, wash with EtOH (1 L × 2), and dry at 50 °C for 12 hours to yield cis-11 (3.9 kg, 89%) as an off-white solid.

Chiral Resolution and Protection

-

Procedure: The racemic cis-11 can be resolved using S-(+)-mandelic acid to obtain the optically pure (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. The resulting chirally pure intermediate is then protected, for example, with ethyl chloroformate. To a suspension of the mandelic acid salt of the desired enantiomer (1.8 kg, 4.44 mol) and Na2CO3 (540 g, 5.0 mol) in THF (8 kg), stir at 15−20 °C for 20 min. Add ethyl chloroformate (490 g, 4.5 mol) dropwise at 20−30 °C over 2 h. After stirring for another 30 min, concentrate the reaction mixture under reduced pressure. The resulting solid is mixed with water (8 kg) and stirred for 2 h. The solid is collected, washed with MeOH, and dried to give the protected intermediate (12).

Synthesis of Lumateperone (2)

-

Procedure: A suspension of the deprotected tetracyclic amine hydrochloride (16-HCl) (15.0 g, 0.056 mol), 4-chloro-1-(4-fluorophenyl)butan-1-one (17) (13.5 g, 0.067 mol), KI (11.3 g, 0.067 mol), and DIPEA (18.4 g, 0.14 mol) in dioxane (150 mL) is stirred and heated to 100 °C for 12 h. After cooling, the suspension is filtered through a celite pad. The filtrate is concentrated, and the resulting oil is dissolved in 2 N HCl and washed with EtOAc. The aqueous layer is cooled and basified with 40% NaOH to pH ~13, then extracted with EtOAc. The combined organic layers are washed, dried, and concentrated to give lumateperone (2) as a brown oil.

Formation of Lumateperone Tosylate (1)

-

Procedure: The crude lumateperone base is salted with p-toluenesulfonic acid monohydrate in a suitable solvent like isopropanol (B130326) or ethyl acetate (B1210297) to yield lumateperone tosylate.[6]

Strategies for Analogue Synthesis

The modular nature of the lumateperone synthesis allows for the introduction of diversity at several key positions to explore the structure-activity relationship (SAR).

Modification of the Butyrophenone (B1668137) Side Chain

The 4-fluorophenyl group of the butyrophenone side chain is a key feature for interaction with the target receptors. Analogues can be synthesized by replacing 4-chloro-1-(4-fluorophenyl)butan-1-one with other substituted 4-chloro-1-arylbutan-1-ones in the final N-alkylation step.

-

Potential Modifications:

-

Varying the substituent on the phenyl ring (e.g., Cl, Br, OCH₃, CF₃) to probe electronic and steric effects.

-

Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine).

-

Modification of the Tetracyclic Core

The tetracyclic core offers several positions for modification, although this may require more extensive synthetic efforts starting from modified building blocks.

-

Potential Modifications:

-

Substitution on the Aromatic Ring: Starting with substituted (2-bromophenyl)hydrazines in the Fischer indole synthesis can introduce substituents on the aromatic ring of the pyrido[4,3-b]indole core.

-

Modification of the Piperidine (B6355638) Ring: The methyl group on the piperidine nitrogen can be replaced with other alkyl groups through reductive amination with different aldehydes.

-

Data Presentation

The following table summarizes the key pharmacological data for lumateperone. When synthesizing analogues, a similar table should be constructed to facilitate comparison and SAR analysis.

| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | SERT Ki (nM) |

| Lumateperone | 0.54 | 32 | 61-62 |

(Data sourced from multiple references)[3][7]

Mandatory Visualizations

Signaling Pathways of Lumateperone

Caption: Signaling pathways modulated by lumateperone.

Experimental Workflow for Lumateperone Analogue Synthesis

Caption: General workflow for the synthesis of lumateperone analogues.

Conclusion

The synthesis of lumateperone tosylate analogues presents a compelling opportunity for the discovery of novel central nervous system therapeutics. By leveraging the established synthetic routes for the parent compound and strategically modifying key structural motifs, researchers can explore the chemical space around this privileged scaffold. This guide provides the foundational knowledge and experimental framework to embark on such medicinal chemistry endeavors. Careful consideration of the structure-activity relationships, guided by systematic analogue synthesis and biological evaluation, will be paramount in developing next-generation modulators of the serotonin, dopamine, and glutamate systems.

References

- 1. researchgate.net [researchgate.net]

- 2. US20210070755A1 - Method for the production of lumateperone and its salts - Google Patents [patents.google.com]

- 3. Model structure-activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Validated UV-Visible Spectrophotometry Method for the Quantification of Lumateperone

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone (B1672687) is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of lumateperone in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document outlines a validated UV-Visible spectrophotometry method that is simple, cost-effective, precise, and accurate for the estimation of lumateperone.[3] The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This validated method involves measuring the absorbance of lumateperone in a suitable solvent at its wavelength of maximum absorbance (λmax).

Experimental

Instrumentation

A double-beam UV-Visible spectrophotometer is used for all absorbance measurements.[1][3] Quartz cells with a 1 cm path length are utilized for holding the sample and blank solutions.[1][3]

Reagents and Materials

-

Lumateperone Tosylate Active Pharmaceutical Ingredient (API)[3]

-

Methanol (B129727) (Analytical Grade)[1][6]

-

Water (Analytical Grade)[1]

-

Dimethyl Sulfoxide (DMSO) (Analytical Grade)[3]

Selection of Solvent and Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the absorption spectrum of the analyte. Several solvent systems have been reported for the analysis of lumateperone, with the corresponding λmax values summarized in the table below. For this protocol, a mixture of methanol and water (70:30 v/v) is selected as the diluent, and the λmax is determined to be 313 nm.[2]

Protocols

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of Lumateperone Tosylate API.[2][3][6]

-

Transfer the weighed API into a 100 mL volumetric flask.[2][3][6]

-

Dissolve the API in a small amount of the chosen solvent system (e.g., Methanol:Water 70:30 v/v).[1][2]

-

Make up the volume to 100 mL with the same solvent to obtain a standard stock solution with a concentration of 100 µg/mL.[2][3][6]

Preparation of Working Standard Solutions and Calibration Curve

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the solvent system to achieve concentrations within the desired linear range (e.g., 10-50 µg/mL).[2]

-

Measure the absorbance of each working standard solution at the determined λmax (313 nm) against the solvent blank.[2]

-

Plot a calibration curve of absorbance versus concentration.

-

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should be close to 0.999.[4][6]

Preparation of Sample Solution (from Pharmaceutical Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of lumateperone and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the solvent system and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the solvent system.

-

Filter the solution through a suitable filter paper.

-

From the filtrate, make appropriate dilutions to obtain a final concentration within the linearity range.

-

Measure the absorbance of the final sample solution at 313 nm against the solvent blank.

-

The concentration of lumateperone in the sample can be determined from the calibration curve.

Method Validation Summary

The developed UV-Visible spectrophotometry method for lumateperone has been validated as per ICH guidelines for various parameters. A summary of the validation data from different reported methods is presented in the tables below for easy comparison.

Table 1: Summary of Different Solvent Systems and λmax for Lumateperone Analysis

| Solvent System | Ratio (v/v) | Wavelength of Maximum Absorbance (λmax) | Reference |

| Methanol:Water | 70:30 | 313 nm | [1][2] |

| Water:Methanol | 50:50 | 227 nm | [4][7] |

| Methanol | - | 243 nm | [6] |

| Methanol:Dimethyl Sulfoxide (DMSO) | 70:30 | 250 nm | [3] |

| Methanol | - | 233 nm | [8] |

Table 2: Summary of Validation Parameters for Lumateperone UV-Visible Spectrophotometry Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Solvent System | Methanol:Water (70:30) | Water:Methanol (50:50) | Methanol | Methanol:DMSO (70:30) |

| λmax | 313 nm[2] | 227 nm[4][7] | 243 nm[6] | 250 nm[3] |

| Linearity Range (µg/mL) | 10-50[2] | 5-15[4][7] | 5-45[6] | 12-52[3] |

| Correlation Coefficient (R²) | Not Specified | 0.9997[4][7] | 0.9999[6] | 0.9997[3] |

| Accuracy (% Recovery) | Not Specified | 98.0 - 102.0[4][5] | 99.525[6] | Not Specified |

| Precision (% RSD) | Not Specified | < 2[4][5] | 0.145797[6] | Not Specified |

| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | 0.315[6] | Not Specified |

| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | Not Specified | 0.964[6] | 22.5013[3] |

Diagrams

Caption: Experimental Workflow for Validated UV-Visible Spectrophotometry of Lumateperone.

Caption: Logical Relationship of the Analytical Method Components.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijbpas.com [ijbpas.com]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. ijprajournal.com [ijprajournal.com]

In Vitro Assay Protocols for Determining Lumateperone Tosylate Activity

Introduction

Lumateperone (B1672687), as the tosylate salt, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile is characterized by a combination of activities at serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) receptors.[2] Lumateperone is a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[3][4][5] It also inhibits the serotonin transporter (SERT).[3][5] This complex mechanism of action is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[6]

These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of lumateperone tosylate at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for its primary targets and selected off-target receptors.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A Receptor | 0.54 | [3][6] |

| Dopamine D2 Receptor | 32 | [3][6] |

| Dopamine D1 Receptor | 52 | [6] |

| Serotonin Transporter (SERT) | 62 | [3][6] |

| Alpha-1 Adrenergic Receptor | 73 | [6] |

| Histamine H1 Receptor | >1000 | [6] |

| Muscarinic Receptors (M1-5) | >1000 | [7] |

Signaling Pathways and Experimental Workflows

Caption: Lumateperone's primary signaling mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. moleculardevices.com [moleculardevices.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

Application Notes: Elucidating Lumateperone's Multifaceted Mechanism of Action Using Cell-Based Assays

Introduction

Lumateperone (B1672687) is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its therapeutic efficacy is attributed to a unique and complex pharmacological profile, characterized by the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1][2][3] Unlike other antipsychotics, lumateperone exhibits a distinct combination of high-affinity antagonism at serotonin 5-HT2A receptors, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, and D1 receptor-dependent modulation of glutamate signaling.[1][4][5][6] This multifaceted mechanism is thought to contribute to its broad therapeutic window and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms and metabolic disturbances.[2][7][8]

Cell-based assays are indispensable tools for dissecting the intricate molecular interactions and downstream signaling events that constitute lumateperone's mechanism of action. These in vitro systems allow for the precise quantification of receptor binding, functional activity, and the modulation of intracellular signaling cascades in a controlled environment. This document provides detailed protocols for a suite of cell-based assays designed to investigate lumateperone's effects on its key molecular targets.

Data Presentation: Lumateperone Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key central nervous system receptors and transporters. A lower Ki value indicates a higher binding affinity.

| Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A Receptor | 0.54 | [2][4][9] |

| Dopamine D2 Receptor | 32 | [2][4][9] |

| Dopamine D1 Receptor | 41 - 52 | [2][4][10] |

| Serotonin Transporter (SERT) | 33 - 62 | [4][7][10] |

| Dopamine D4 Receptor | < 100 | [7][10] |

| Alpha-1 Adrenergic Receptors | 73 - 173 | [2][9] |

| Histamine H1 Receptor | > 1000 | [2] |

| Muscarinic Receptors | Low Affinity (>100 nM) | [10] |

Signaling Pathways and Experimental Overviews

Lumateperone's Primary Target Engagement

Lumateperone's mechanism is initiated by its interaction with multiple receptors. It is a potent 5-HT2A antagonist, a D2 receptor modulator (presynaptic partial agonist/postsynaptic antagonist), a SERT inhibitor, and it indirectly modulates glutamate via D1 receptor stimulation.[2][4][5]

Downstream Signaling Cascades

Activation or inhibition of these primary targets triggers downstream intracellular signaling cascades. For instance, 5-HT2A antagonism prevents Gq-protein activation and subsequent calcium release.[11] D2 antagonism blocks Gi-protein signaling, preventing the inhibition of adenylyl cyclase and leading to normalized cAMP levels.[12] D1 receptor stimulation activates Gs-proteins, leading to downstream effects that include the phosphorylation of glutamate receptors.[5]

References

- 1. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]

- 4. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]

- 5. SMPDB [smpdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. lumateperone Tosylate | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 10. droracle.ai [droracle.ai]

- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Note: Sample Preparation of Lumateperone Tosylate for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Marketed as lumateperone tosylate, its unique pharmacological profile involves the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[3] Accurate and reliable quantification of lumateperone in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides detailed protocols for the preparation of lumateperone tosylate samples from pharmaceutical capsules and human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of Lumateperone Tosylate

| Property | Value |

| Chemical Name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one 4-methylbenzenesulfonate |

| Molecular Formula | C₂₄H₂₈FN₃O • C₇H₈O₃S |

| Molecular Weight | 565.7 g/mol |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and acetonitrile (B52724). Sparingly soluble in aqueous buffers. |

Part 1: Sample Preparation from Pharmaceutical Capsules

This protocol describes the extraction of lumateperone from its capsule formulation for potency and purity analysis. The commercial formulation often contains excipients such as mannitol, croscarmellose sodium, talc, and magnesium stearate.

Experimental Protocol

-

Sample Collection: Accurately weigh the contents of at least five lumateperone tosylate capsules (e.g., 42 mg lumateperone free base) and calculate the average weight.

-

Sample Preparation:

-

Accurately weigh a portion of the pooled capsule powder equivalent to 10 mg of lumateperone.[4]

-

Transfer the powder to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol (HPLC grade) to the flask.

-

Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.[4]

-

Allow the solution to return to room temperature.

-

Make up the volume to 10 mL with methanol.

-

Vortex for 1 minute to ensure homogeneity.[4]

-

-

Filtration:

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

-

-

Dilution:

-

Perform serial dilutions of the filtered stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to achieve a final concentration within the calibration range of the LC-MS/MS method.

-

-

Analysis:

-

The resulting solution is ready for injection into the LC-MS/MS system.

-

Part 2: Sample Preparation from Human Plasma

This section details two common methods for the extraction of lumateperone from human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). These methods are designed to remove endogenous interferences such as proteins and phospholipids (B1166683) prior to LC-MS/MS analysis.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for sample cleanup. Acetonitrile is a commonly used solvent for this purpose as it is effective in precipitating plasma proteins.[5][6]

Experimental Protocol

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled lumateperone) to the plasma sample.

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Centrifugation:

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation (Optional):

-

The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

-

-

Analysis:

-

The prepared sample is ready for injection into the LC-MS/MS system.

-

Method B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, often resulting in lower matrix effects and improved sensitivity. A polymeric reversed-phase sorbent like Oasis HLB is suitable for extracting a broad range of compounds, including lumateperone.[7][8][9]

Experimental Protocol

-

Sample Pre-treatment:

-

To 200 µL of human plasma, add 10 µL of an internal standard solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute lumateperone and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

Analysis:

-

The reconstituted sample is ready for injection into the LC-MS/MS system.

-

Data Presentation

The following table summarizes typical quantitative data for a bioanalytical method for lumateperone in human plasma using SPE, as would be expected during method validation.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |

| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 8% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | CV ≤ 15% | < 12% |

Visualizations

Caption: Workflow for Solid-Phase Extraction of Lumateperone from Plasma.

Caption: Key Signaling Pathways of Lumateperone.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. gcms.cz [gcms.cz]

Application Notes and Protocols for Assessing Lumateperone Tosylate Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) tosylate, the salt form of lumateperone, is a novel second-generation antipsychotic with a unique pharmacological profile involving the modulation of serotonin, dopamine, and glutamate (B1630785) neurotransmission.[1][2] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to engage its targets within the central nervous system (CNS). Lumateperone is characterized as a highly lipophilic compound that readily traverses the BBB, a property facilitated by its interaction with the Multidrug Resistance Protein 1 (MDR1) transporter.[1][3]

These application notes provide a comprehensive overview of established and advanced techniques for quantifying the BBB penetration of lumateperone tosylate. The protocols detailed herein are designed to guide researchers in obtaining robust and reproducible data for preclinical and clinical research, as well as for drug development programs. The methodologies cover in vitro models for initial screening and mechanistic studies, in vivo techniques for measuring brain concentrations in a physiological context, and in silico and human imaging approaches to ascertain target engagement in the living brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the BBB penetration and CNS distribution of lumateperone.

Table 1: Preclinical Brain Penetration Data for Lumateperone

| Parameter | Species | Value | Method | Reference |

| Brain-to-Plasma Ratio | Rodent | 1:3.4 to 1:21 | In vivo administration and tissue harvesting | [1] |

| Bioavailability | Rat | <5% (oral) | Pharmacokinetic study with LC-MS/MS | [4] |

Table 2: Human Positron Emission Tomography (PET) Receptor Occupancy Data for Lumateperone

| Receptor | Brain Region | Dose (oral) | Peak Occupancy (%) | Radiotracer | Reference |

| Dopamine D2 | Dorsal Striatum | 60 mg | ~39% | [¹¹C]raclopride | [5][6] |

| Dopamine D2 | Striatum | 10 mg | ~12% | [¹¹C]raclopride | [5][7] |

| Dopamine D2 | Striatum | 40 mg | up to 39% | [¹¹C]raclopride | [7] |

| Serotonin 5-HT2A | Cortex | 10 mg | >80% | [¹¹C]MDL 100907 | [5][8] |

| Serotonin Transporter (SERT) | Striatum | 40 mg | 8% - 33% | [¹¹C]DASB | [8] |

Experimental Protocols

Part 1: In Vitro Blood-Brain Barrier Permeability Assessment

In vitro models are indispensable for the initial screening of BBB permeability and for investigating the mechanisms of transport, including the role of efflux transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

This protocol describes a monoculture BBB model using the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3. This model is suitable for higher-throughput screening of passive permeability.

Materials:

-

hCMEC/D3 cells

-

Complete endothelial cell growth medium

-

Rat tail collagen type I

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow (paracellular integrity marker)

-

Lumateperone tosylate

-

LC-MS/MS system for quantification

Procedure:

-

Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the excess collagen solution and allow the inserts to dry.

-

Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁴ cells/cm². Culture the cells in complete endothelial cell growth medium until a confluent monolayer is formed (typically 3-4 days).

-

Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) using a voltmeter. TEER values should stabilize before proceeding. Additionally, assess paracellular permeability by adding Lucifer yellow to the apical chamber and measuring its transport to the basolateral chamber over time.

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add HBSS containing a known concentration of lumateperone tosylate (e.g., 10 µM) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

Also, collect a sample from the donor chamber at the beginning and end of the experiment.

-

-

Quantification and Data Analysis:

-

Analyze the concentration of lumateperone in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport into the receiver chamber

-

A is the surface area of the Transwell membrane

-

C₀ is the initial concentration in the donor chamber

-

-

This protocol determines if lumateperone is a substrate of the P-gp efflux transporter using a cell line that overexpresses human P-gp.

Materials:

-

MDCK-MDR1 (P-gp overexpressing) and MDCK-WT (wild-type) cells

-

Complete cell culture medium for MDCK cells

-

Transwell® inserts

-

Transport buffer (e.g., HBSS)

-

Lumateperone tosylate

-

A known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed, as confirmed by TEER measurements.

-

Bidirectional Permeability Assay:

-

Apical to Basolateral (A-B) Transport: Add lumateperone tosylate to the apical chamber and measure its appearance in the basolateral chamber over time.

-

Basolateral to Apical (B-A) Transport: Add lumateperone tosylate to the basolateral chamber and measure its appearance in the apical chamber over time.

-

-

Inhibition Study: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor in both chambers.

-

Quantification and Data Analysis:

-

Quantify lumateperone concentrations using LC-MS/MS.

-

Calculate the Papp values for both A-B and B-A directions in both cell lines, with and without the inhibitor.

-

Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)

-

An efflux ratio greater than 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor and is not observed in MDCK-WT cells, indicates that lumateperone is a substrate of P-gp.

-

Part 2: In Vivo Assessment of Brain Penetration

In vivo studies in animal models are crucial for understanding the pharmacokinetics of lumateperone in the brain under physiological conditions.

This protocol determines the overall distribution of lumateperone to the brain relative to the plasma.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Lumateperone tosylate formulation for administration (e.g., intravenous or oral)

-

Anesthesia

-

Equipment for blood collection and brain harvesting

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer lumateperone tosylate to rats at a specified dose and route.

-

Sample Collection: At a predetermined time point (e.g., at the time of expected peak plasma concentration), anesthetize the animals.

-

Collect a blood sample via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.

-

Perform transcardial perfusion with saline to remove blood from the brain vasculature.

-

Harvest the whole brain.

-

-

Sample Processing:

-

Weigh the brain tissue and homogenize it in a suitable buffer.

-

Process plasma and brain homogenate samples (e.g., by protein precipitation or liquid-liquid extraction) to extract lumateperone.

-

-

Quantification and Data Analysis:

-

Quantify the concentration of lumateperone in plasma (Cₚ) and brain homogenate (Cbr) using a validated LC-MS/MS method.

-

Calculate the Brain-to-Plasma Ratio (Kp) : Kp = Cbr / Cₚ

-

This technique allows for the continuous measurement of unbound lumateperone concentrations in the extracellular fluid of specific brain regions.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical tools

-

Dental cement

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

LC-MS/MS system

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect baseline dialysate samples.

-

Administer lumateperone tosylate to the rat.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-dose.

-

-

Sample Analysis:

-

Quantify the concentration of lumateperone in the dialysate samples using a highly sensitive LC-MS/MS method.

-

-

Data Analysis:

-

Plot the unbound brain concentration of lumateperone over time to determine its pharmacokinetic profile in the brain, including Cmax, Tmax, and AUC.

-

Part 3: Human Brain Receptor Occupancy Assessment

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the engagement of a drug with its target receptors in the living human brain.

This protocol outlines the general procedure for a receptor occupancy PET study.

Materials:

-

Human subjects (healthy volunteers or patients)

-

Lumateperone tosylate

-

PET scanner

-

Radiotracers:

-

For D2 receptors: [¹¹C]raclopride

-

For 5-HT2A receptors: [¹¹C]MDL 100907

-

-

Automated blood sampling system (optional)

-

MRI scanner for anatomical reference

Procedure:

-

Subject Screening and Preparation: Ensure subjects meet all inclusion/exclusion criteria. Obtain informed consent.

-

Baseline PET Scan:

-

Position the subject in the PET scanner.

-

Administer a bolus injection of the radiotracer.

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

-

Drug Administration: Administer a single oral dose of lumateperone tosylate.

-

Post-Dose PET Scan:

-

At a time corresponding to the expected peak plasma concentration of lumateperone, perform a second PET scan using the same radiotracer and acquisition parameters as the baseline scan.

-

-

Image and Data Analysis:

-

Reconstruct the PET images and co-register them with the subject's MRI scan for anatomical localization of brain regions of interest (e.g., striatum for D2, cortex for 5-HT2A).

-

Calculate the binding potential (BP_ND) of the radiotracer in the regions of interest for both the baseline and post-dose scans.

-

Calculate Receptor Occupancy (RO) : RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

-

Visualizations

References

- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System | Springer Nature Experiments [experiments.springernature.com]

- 6. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Survivable Stereotaxic Surgery in Rodents [jove.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols: Lumateperone Tosylate Formulation for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of lumateperone (B1672687) tosylate for preclinical research in rodent models. The information is intended to guide researchers in preparing formulations for oral, intraperitoneal, and intravenous administration, as well as to provide a validated method for analyzing the concentration and stability of the prepared formulations.

Introduction

Lumateperone is an atypical antipsychotic agent that acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic D2 receptor partial agonist and postsynaptic D2 antagonist, and a serotonin transporter (SERT) inhibitor.[1] This multimodal mechanism of action allows it to modulate the serotonin, dopamine, and glutamate (B1630785) neurotransmitter systems.[2][3][4] Due to its poor water solubility, careful formulation is required for preclinical in vivo studies to ensure accurate and reproducible dosing.[1][5]

Physicochemical Properties of Lumateperone Tosylate

| Property | Value | Reference |

| Molecular Formula | C24H28FN3O • C7H8O3S | [5] |

| Molecular Weight | 565.7 g/mol | [5] |

| Solubility in Water | Sparingly soluble | [5] |

| Solubility in Organic Solvents | Soluble in DMSO (approx. 10 mg/mL), DMF (approx. 25 mg/mL), and Ethanol (approx. 1 mg/mL) | [5] |

| Storage | Store as a solid at -20°C for up to 4 years. | [5] |

Signaling Pathway

The following diagram illustrates the primary signaling pathways modulated by lumateperone.

Mechanism of action of lumateperone.

Preclinical Formulation Protocols

Due to its low aqueous solubility, lumateperone tosylate requires a vehicle that can solubilize or suspend the compound for in vivo administration. The following protocols are recommended for oral (gavage), intraperitoneal (IP), and intravenous (IV) routes.

General Preparation Workflow

The following diagram outlines the general workflow for preparing a lumateperone tosylate formulation.

General workflow for formulation preparation.

Recommended Vehicle Composition

| Vehicle Component | Percentage (v/v) | Purpose |

| DMSO | 10% | Primary Solvent |

| PEG300 | 40% | Co-solvent/Solubilizer |

| Tween 80 | 5% | Surfactant/Emulsifier |

| Saline (0.9% NaCl) | 45% | Final Vehicle |

Preparation Protocol

This protocol is for the preparation of a 1 mg/mL stock solution of lumateperone tosylate. This can be further diluted with the vehicle to achieve the desired final concentration for dosing.

Materials:

-

Lumateperone tosylate powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween 80 (Polysorbate 80), USP grade

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weighing: Accurately weigh the required amount of lumateperone tosylate powder. For a 1 mg/mL stock solution, weigh 10 mg of the compound.

-

Initial Dissolution: In a 15 mL conical tube, add the weighed lumateperone tosylate. Add 1 mL of DMSO (10% of the final volume). Vortex until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

-

Addition of Co-solvent and Surfactant: To the dissolved solution, add 4 mL of PEG300 (40% of the final volume). Vortex thoroughly.

-

Addition of Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume). Vortex until the solution is homogeneous.

-

Final Vehicle Addition: In a 50 mL conical tube, add 4.5 mL of sterile saline (45% of the final volume). Slowly add the drug mixture from the 15 mL tube to the saline while vortexing.

-

Homogenization: Continue to vortex the final solution for 2-3 minutes. If the solution appears cloudy, sonicate for 5-10 minutes until it becomes a clear, homogenous solution.

-